molecular formula C16H12N4O3 B4353893 methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4353893
M. Wt: 308.29 g/mol
InChI Key: NROZIEKEHQRBFB-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-22-12-5-3-10(4-6-12)13-7-14(16(21)23-2)20-15(19-13)11(8-17)9-18-20/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZIEKEHQRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

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